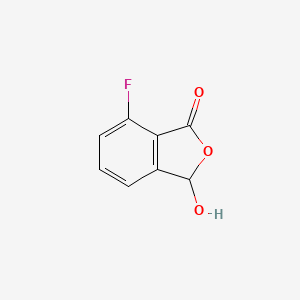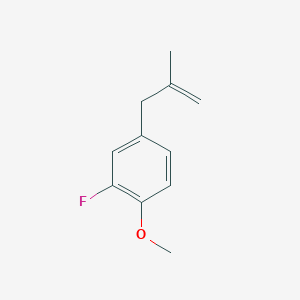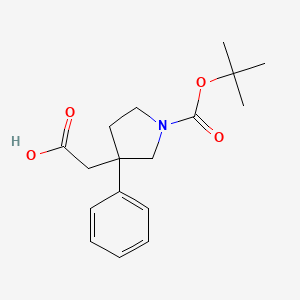
Azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate
Übersicht
Beschreibung
Azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate is a chemical compound with the CAS Number 13043-05-5 . The molecular formula of this compound is C9H4F17NO4 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 263.2ºC at 760 mmHg . The flash point is 113ºC . The exact mass is 512.98700 . The LogP value is 5.26750 , and the vapour pressure is 0.00306mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The compound has been extensively studied for its ADME properties in various species including rats, mice, and cynomolgus monkeys. It is primarily used as a processing aid in the manufacture of fluoropolymers. In these studies, the compound showed rapid and complete absorption, lack of metabolism, and quick elimination exclusively through urine, making it an interesting subject for toxicology and pharmacokinetics research (Gannon et al., 2016).
Environmental Toxicology and Ecotoxicology
Research has delved into the chronic toxicity and carcinogenicity of the compound in Sprague–Dawley rats. The results from these studies are vital for understanding the long-term impact of the compound on health and for the regulatory assessment of chemicals used in industrial applications (Caverly Rae et al., 2015). Additionally, its accumulation and phytotoxicity in plant species like Arabidopsis thaliana and Nicotiana benthamiana have been evaluated, highlighting the environmental impact and bioaccumulative nature of the substance (Chen et al., 2019). Its aquatic hazard, bioaccumulation, and risk assessment in the context of aquatic organisms were also assessed, providing insights into its environmental safety profile (Hoke et al., 2016).
Immunomodulatory Effects
The immunomodulatory effects of the compound have been evaluated in C57BL/6 mice, offering valuable data on how it influences immune responses, which is crucial for assessing the safety of chemicals that are likely to come into contact with living organisms (Rushing et al., 2017).
Analytical Chemistry and Chemical Engineering
Studies have also focused on the chemical treatment processes of related substances like 2,2,3,3-tetrafluoro-1-propanol, exploring methods for their efficient mineralization and defluoridation, which is significant for environmental remediation and waste treatment (Shih et al., 2013). Moreover, the development of analytical methods for the detection and quantification of per- and polyfluoroalkyl substances (PFAS) and their alternatives in biological samples like urine and serum is crucial for monitoring exposure and understanding the pharmacokinetics of these compounds (Kato et al., 2018).
Chemical Synthesis and Industrial Applications
Research into the synthesis and application of related fluorinated compounds in industrial processes, such as the production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol, has been documented. These studies are important for the development of new industrial chemicals and processes (Wang et al., 2014).
Eigenschaften
IUPAC Name |
azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUWLKXQRJTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896639 | |
| Record name | Ammonium 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate | |
CAS RN |
510774-81-9, 96513-97-2 | |
| Record name | Ammonium 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium 2-perfluoropentoxy-2,3,3,3-tetrafluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)


![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)







![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)
![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
